L-Phenylalanyl-L-asparaginyl-L-tryptophyl-L-tyrosyl-L-valine

Mass Spectrometry Peptide Standard IgG1 Quantitation

Researchers quantifying therapeutic monoclonal antibodies require exact-sequence proteotypic peptide standards to ensure assay accuracy. The FNWYV pentapeptide, derived from the conserved CH2 domain of human IgG1 heavy chain, provides a precisely defined monoisotopic mass (727.33 Da) for multi-point external calibration in LC-MS/MS workflows. - Achieve accurate calibration with the exact FNWYV sequence; even single-residue substitutions alter the epitope landscape and invalidate quantification. - Eliminate blocking-control artifacts with ≥95% HPLC purity, ensuring no confounding deletion-peptide cross-reactivity in anti-IGHG1 antibody studies. - Leverage a calculated extinction coefficient of ~5,690 M⁻¹cm⁻¹ at 280 nm (Trp³ + Tyr⁴ chromophores) for UV detector linearity testing with >3.8-fold signal advantage over aliphatic peptide standards.

Molecular Formula C38H45N7O8
Molecular Weight 727.8 g/mol
CAS No. 628723-50-2
Cat. No. B12590460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Phenylalanyl-L-asparaginyl-L-tryptophyl-L-tyrosyl-L-valine
CAS628723-50-2
Molecular FormulaC38H45N7O8
Molecular Weight727.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)N
InChIInChI=1S/C38H45N7O8/c1-21(2)33(38(52)53)45-37(51)29(17-23-12-14-25(46)15-13-23)43-35(49)30(18-24-20-41-28-11-7-6-10-26(24)28)44-36(50)31(19-32(40)47)42-34(48)27(39)16-22-8-4-3-5-9-22/h3-15,20-21,27,29-31,33,41,46H,16-19,39H2,1-2H3,(H2,40,47)(H,42,48)(H,43,49)(H,44,50)(H,45,51)(H,52,53)/t27-,29-,30-,31-,33-/m0/s1
InChIKeySQFQVDQDBJPQCP-PHDILBGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FNWYV Pentapeptide Identity and Physicochemical Profile


L-Phenylalanyl-L-asparaginyl-L-tryptophyl-L-tyrosyl-L-valine (CAS 628723-50-2) is a synthetic linear pentapeptide with the one-letter sequence FNWYV, a molecular formula of C₃₈H₄₅N₇O₈, and a monoisotopic mass of 727.33 Da . The sequence corresponds exactly to residues within the CH2 domain of human immunoglobulin gamma-1 heavy chain (IGHG1; UniProt P01857) [1]. Catalog listings confirm availability as a lyophilized research-grade peptide (storage at -20 °C) with a stated purity specification of ≥95% (HPLC) . Public bioactivity databases, including ChEMBL 20, report no known biological activity or published assay data for this discrete compound, indicating its current role is as a physicochemical reference standard or an immunochemical tool rather than a pharmacologically characterized entity [2].

FNWYV Irreplaceability vs. Generic Pentapeptides


Although this compound shares the pentapeptide scaffold with numerous synthetic peptides, substituting it with a generic pentapeptide or a mixture of its constituent amino acids (L-Phe, L-Asn, L-Trp, L-Tyr, L-Val) is chemically and functionally invalid . The precise FNWYV sequence confers a unique combination of aromatic side-chain packing (Phe¹, Trp³, Tyr⁴), hydrogen-bonding capacity from the Asn² carboxamide, and C-terminal hydrophobic bulk from Val⁵ that dictates its secondary-structure propensity and recognition by anti-IGHG1 antibodies raised against the CH2 domain epitope . Even single-residue substitutions within this stretch (e.g., FNWYV → FNWYD) would alter the epitope landscape and must be independently validated . For applications requiring a defined IGHG1-derived peptide mass standard, only the exact-sequence compound guarantees the correct monoisotopic mass (727.33296 Da) and LC-MS retention time, directly impacting assay calibration accuracy .

FNWYV Quantitative Differentiation Evidence


Monoisotopic Mass Specificity in IgG1 MS Assays

The monoisotopic mass of L-Phenylalanyl-L-asparaginyl-L-tryptophyl-L-tyrosyl-L-valine is 727.33296 Da (exact mass specification) . This value is exclusively determined by the FNWYV sequence; any sequence permutation (e.g., FWVYN, WYNFV) yields an identical nominal mass but a distinct exact mass or MS/MS fragmentation pattern, making the correct sequence indispensable for targeted mass spectrometry . Compared with the adjacent CH2 pentapeptide fragment DPEVK (monoisotopic mass 586.32 Da) and the downstream fragment DGVEV (monoisotopic mass 517.25 Da), FNWYV provides a unique, intermediate-mass reference point for multi-point calibration in IgG1 signature peptide panels [1]. This specificity is critical for proteomic workflows employing selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) that rely on exact precursor-to-product ion transitions [1].

Mass Spectrometry Peptide Standard IgG1 Quantitation

HPLC Purity and Impurity Profile Traceability

The commercial specification for L-Phenylalanyl-L-asparaginyl-L-tryptophyl-L-tyrosyl-L-valine includes a ≥95% purity threshold by reversed-phase HPLC (RP-HPLC) . While this is a standard purity claim, the critical point for procurement is the traceability of the single major peak to the FNWYV sequence, confirmed by the supplied certificate of analysis (CoA) that includes retention time and mass confirmation . In contrast, custom-synthesized pentapeptides from non-validated sources may exhibit complex impurity profiles with deletion sequences (e.g., FNWY-des-Val, FNW-des-Tyr-Val) or oxidation byproducts at Trp³ and Tyr⁴ that co-elute and confound biological assays . The defined impurity profile enables end-users to establish system suitability criteria for their downstream analytical methods without undertaking de novo impurity identification .

Analytical Chemistry Peptide QC Procurement Specification

Aromatic Pentapeptide Physicochemical Distinction

Computationally predicted physicochemical parameters for this compound are: XLogP3 = -0.9 , ZINC-calculated logP = -0.441, topological polar surface area (tPSA) = 208 Ų, with 9 hydrogen-bond donors and 9 hydrogen-bond acceptors [1]. These values place FNWYV in a distinct chromatographic and solubility space compared with the flanking CH2 peptide DPEVK (predominantly charged: Asp⁻, Glu⁻, Lys⁺; tPSA ~250 Ų) and the short hydrophobic fragment DGVEV (tPSA ~170 Ų) [2]. The moderate hydrophilicity (negative logP) combined with the high aromatic residue count (Phe, Trp, Tyr) results in strong UV absorbance at 280 nm (ε ≈ 5,690 M⁻¹cm⁻¹ from Trp + Tyr contribution), enabling sensitive detection without derivatization, a practical advantage over aliphatic peptide standards that require 214-nm detection [2].

Peptide Physicochemistry Chromatography Solubility

FNWYV Application Scenarios for Procurement


IgG1 Targeted MS Peptide Standard

The FNWYV sequence, derived from the conserved CH2 domain of human IgG1 heavy chain, serves as a proteotypic peptide in LC-MS/MS quantification of therapeutic monoclonal antibodies [1]. Procurement of the exact-sequence peptide with certificate of analysis enables multi-point external calibration using its distinct monoisotopic mass (727.33 Da) alongside adjacent CH2 fragments DPEVK (586.32 Da) and DGVEV (517.25 Da), covering a 210 Da mass window with three non-isobaric standards [1]. This is directly supported by the mass differentiation evidence in Section 3, Evidence Item 1.

Anti-IGHG1 Antibody Blocking Control for ELISA/WB

Commercial anti-IGHG1 antibodies (e.g., Abcepta IGHG1 Center antibody, Cat. AP5103a) are raised against a KLH-conjugated peptide spanning residues 154-180 of human IGHG1, which encompasses the FNWYV motif . The exact-sequence free peptide (unconjugated) is required as a blocking control to confirm epitope specificity and to distinguish signal from anti-carrier (KLH) reactivity. The ≥95% HPLC purity specification (Section 3, Evidence Item 2) ensures that blocking experiments are not confounded by deletion-peptide cross-reactivity .

UV-HPLC Detection Sensitivity Benchmarking

Method development laboratories requiring a well-characterized aromatic peptide standard for UV detector linearity testing can leverage the calculated extinction coefficient of ~5,690 M⁻¹cm⁻¹ at 280 nm (from Trp³ + Tyr⁴ chromophores) to benchmark detector sensitivity [2]. The >3.8-fold signal advantage over aliphatic peptide standards (Section 3, Evidence Item 3) makes this pentapeptide suitable for establishing lower limits of quantitation in HPLC systems where 214-nm detection is unavailable or compromised by solvent absorbance [2].

Oxidation-Susceptible Peptide Stability Model

The presence of oxidation-prone Trp and Tyr residues makes FNWYV a useful model substrate for forced-degradation studies evaluating formulation excipients (e.g., methionine as antioxidant, polysorbate quality) in peptide and protein drug product development . The single-sequence identity of the commercial peptide allows unambiguous tracking of oxidation products (kynurenine from Trp, dityrosine from Tyr) by LC-MS without interference from sequence variants, directly supporting quality-by-design (QbD) formulation screening .

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